

Spectroscopic Profile of Cupreine: A Technical Guide for Researchers

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Compound of Interest

Compound Name:	Cupreine
Cat. No.:	B190981

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This technical guide provides a comprehensive overview of the spectroscopic data for **cupreine**, a cinchona alkaloid of significant interest to researchers, scientists, and drug development professionals. This document consolidates key Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data into a readily accessible format, alongside detailed experimental protocols.

Introduction to Cupreine

Cupreine, also known as 6'-hydroxycinchonidine, is a naturally occurring cinchona alkaloid and a metabolite of quinine.^{[1][2]} Its chemical formula is $C_{19}H_{22}N_2O_2$ with a molecular weight of approximately 310.4 g/mol and a monoisotopic mass of 310.168127949 Da.^[1] The unique structural features of **cupreine**, including a quinoline ring system and a quinuclidine moiety, give rise to its characteristic spectroscopic properties, which are crucial for its identification, characterization, and the development of analytical methods.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of organic compounds. The 1H and ^{13}C NMR spectra of **cupreine** provide detailed information about its proton and carbon framework. While a complete, officially published and assigned dataset is not readily available in public databases, a commercial supplier, Buchler GmbH, indicates the

availability of comprehensive NMR data, including ^1H NMR, ^{13}C NMR, and various 2D NMR spectra such as COSY, HSQC, HMBC, and NOESY.^[3] Researchers are encouraged to consult this source for detailed spectral charts.

Table 1: Predicted ^1H NMR Chemical Shifts for **Cupreine**

Proton	Predicted Chemical Shift (ppm)
Aromatic-H	7.0 - 8.5
Vinylic-H	5.0 - 6.0
H-C-O	3.5 - 4.5
H-C-N	2.5 - 3.5
Aliphatic-H	1.0 - 3.0

Note: These are approximate chemical shift ranges for protons in similar chemical environments. Actual values for **cupreine** should be obtained from experimental data.

Table 2: Predicted ^{13}C NMR Chemical Shifts for **Cupreine**

Carbon	Predicted Chemical Shift (ppm)
Aromatic-C	110 - 160
Vinylic-C	115 - 140
C-O	60 - 80
C-N	40 - 60
Aliphatic-C	20 - 50

Note: These are approximate chemical shift ranges for carbons in similar chemical environments. Actual values for **cupreine** should be obtained from experimental data.

Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of **cupreine** is expected to show characteristic absorption bands corresponding to its hydroxyl, amine, aromatic, and vinyl groups.

Table 3: Expected Infrared Absorption Bands for **Cupreine**

Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹)
O-H (Phenol)	Stretching	3200 - 3600 (broad)
N-H/O-H (Alcohol)	Stretching	3200 - 3600 (broad)
C-H (Aromatic)	Stretching	3000 - 3100
C-H (Alkene)	Stretching	3000 - 3100
C-H (Alkane)	Stretching	2850 - 3000
C=C (Aromatic)	Stretching	1450 - 1600
C=C (Alkene)	Stretching	1640 - 1680
C-O (Phenol/Alcohol)	Stretching	1000 - 1250
C-N (Amine)	Stretching	1000 - 1350

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis. The exact mass of **cupreine** is 310.168127949 Da.^[1] In Electrospray Ionization (ESI) mass spectrometry, **cupreine** is expected to be readily protonated to form the [M+H]⁺ ion at m/z 311.1754.

Table 4: Predicted ESI-MS Adducts and Fragments for **Cupreine**

Ion	m/z (calculated)
[M+H] ⁺	311.1754
[M+Na] ⁺	333.1573
[M+K] ⁺	349.1313

The fragmentation pattern of **cupreine** in tandem mass spectrometry (MS/MS) is expected to involve characteristic losses from the quinuclidine and quinoline ring systems. Common fragmentation pathways for cinchona alkaloids include the cleavage of the C8-C9 bond and fragmentation of the quinuclidine ring.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **cupreine**. Researchers should optimize these protocols based on the specific instrumentation and experimental goals.

NMR Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of **cupreine** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3 , DMSO-d_6 , or MeOD).
- Transfer the solution to a 5 mm NMR tube.

Instrumentation and Acquisition Parameters (Example for a 400 MHz Spectrometer):

- ^1H NMR:
 - Pulse sequence: zg30
 - Number of scans: 16-64
 - Spectral width: 10-12 ppm
 - Acquisition time: 3-4 s

- Relaxation delay: 1-2 s
- ^{13}C NMR:
 - Pulse sequence: zgpg30
 - Number of scans: 1024-4096
 - Spectral width: 200-240 ppm
 - Acquisition time: 1-2 s
 - Relaxation delay: 2 s

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small amount of solid **cupreine** powder directly onto the ATR crystal.
- Apply pressure to ensure good contact between the sample and the crystal.

Instrumentation and Acquisition Parameters:

- Spectrometer: FT-IR spectrometer equipped with a diamond or germanium ATR accessory.
- Spectral range: 4000-400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of scans: 16-32

Mass Spectrometry (ESI-MS)

Sample Preparation:

- Prepare a stock solution of **cupreine** in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

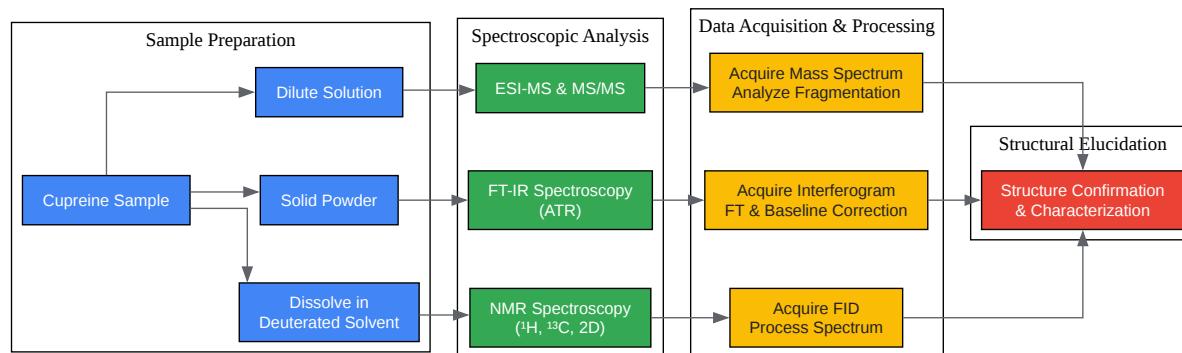
- Dilute the stock solution to a final concentration of 1-10 $\mu\text{g}/\text{mL}$ with a solvent mixture compatible with ESI-MS (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).

Instrumentation and Acquisition Parameters (Example for a Q-TOF Mass Spectrometer):

- Ionization mode: Electrospray Ionization (ESI), positive ion mode.
- Capillary voltage: 3-4 kV
- Cone voltage: 20-40 V
- Source temperature: 100-120 °C
- Desolvation temperature: 250-350 °C
- Mass range: m/z 50-500
- For MS/MS:
 - Select the precursor ion (e.g., m/z 311.17) in the first mass analyzer.
 - Apply collision energy (e.g., 10-40 eV) in the collision cell to induce fragmentation.
 - Scan for product ions in the second mass analyzer.

Experimental Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of **cupreine**.

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Caption: A representative workflow for the spectroscopic analysis of **cupreine**.

This technical guide serves as a foundational resource for researchers working with **cupreine**. For definitive spectral assignments and advanced structural analysis, it is recommended to acquire high-resolution experimental data and utilize 2D NMR techniques.

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